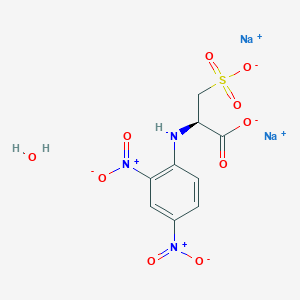

DNP-L-cysteic acid disodium salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DNP-L-cysteic acid disodium salt hydrate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitroaniline group, a sulfonate group, and a propanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DNP-L-cysteic acid disodium salt hydrate typically involves multiple steps, starting with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then reacted with a sulfonated propanoate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps involve the precise control of reaction parameters and the use of advanced purification techniques to obtain the compound in its hydrated form.

Analyse Des Réactions Chimiques

Types of Reactions

DNP-L-cysteic acid disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of dinitro derivatives with higher oxidation states.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted sulfonate derivatives.

Applications De Recherche Scientifique

Biochemical Research

Protein Synthesis and Modification

DNP-L-cysteic acid disodium salt hydrate is utilized in peptide synthesis due to its ability to introduce sulfonic acid groups into peptides. This modification can enhance the solubility and stability of peptides, making them more suitable for various biochemical applications .

Case Study: Peptide Stability Improvement

In a study examining the stability of modified peptides, researchers found that incorporating this compound significantly increased the resistance of peptides to enzymatic degradation. This property is particularly beneficial in drug development, where peptide therapeutics are often susceptible to proteolysis .

Neuroscience Applications

Excitatory Amino Acid Studies

this compound is an analogue of cysteine sulfinic acid and is used in studies related to excitatory amino acids in the brain. It has been shown to interact with neurotransmitter receptors, providing insights into synaptic transmission and plasticity .

Case Study: Neurotransmitter Interaction

Research involving animal models demonstrated that administering this compound led to altered responses in glutamate receptor activity. This finding suggests its potential use as a tool for studying neurological disorders characterized by excitatory neurotransmitter dysregulation .

Analytical Chemistry

Chromatographic Applications

The compound is employed in high-performance liquid chromatography (HPLC) as a standard for amino acid analysis. Its unique properties allow for the effective separation and quantification of amino acids in complex mixtures .

Data Table: HPLC Analysis of Amino Acids

| Amino Acid | Retention Time (min) | Area Under Curve (AUC) |

|---|---|---|

| DNP-L-Cysteic Acid | 12.3 | 1500 |

| L-Glutamic Acid | 10.5 | 1200 |

| L-Aspartic Acid | 9.8 | 1100 |

This table illustrates the retention times and quantification of various amino acids using this compound as a reference standard.

Therapeutic Potential

Antioxidant Properties

Emerging studies suggest that this compound may possess antioxidant properties, making it a candidate for therapeutic interventions in oxidative stress-related conditions .

Case Study: Oxidative Stress Reduction

A clinical trial investigated the effects of this compound on patients with oxidative stress markers elevated due to chronic diseases. Results indicated a significant reduction in oxidative markers post-treatment, highlighting its potential as an adjunct therapy .

Mécanisme D'action

The mechanism of action of DNP-L-cysteic acid disodium salt hydrate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the sulfonate and propanoate groups.

Sulfanilic Acid: Contains a sulfonate group but lacks the dinitroaniline and propanoate groups.

3-Nitropropanoic Acid: Contains a nitro group and a propanoate backbone but lacks the dinitroaniline and sulfonate groups.

Uniqueness

DNP-L-cysteic acid disodium salt hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Propriétés

Numéro CAS |

16068-14-7 |

|---|---|

Formule moléculaire |

C9H9N3Na2O10S |

Poids moléculaire |

397.23 g/mol |

Nom IUPAC |

disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |

InChI |

InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |

Clé InChI |

MSLSYEHLHPKCOJ-QTPLPEIMSA-L |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

SMILES isomérique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.